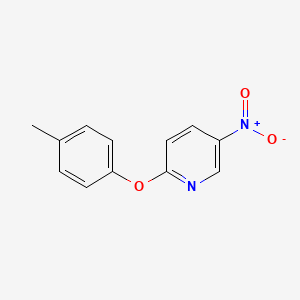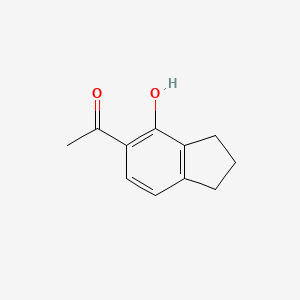
5-ACetyl-4-indanol
Descripción general
Descripción
5-Acetyl-4-indanol: is an organic compound that belongs to the class of indanols, which are derivatives of indane. Indanols are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes an indane ring system with an acetyl group at the 5-position and a hydroxyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing 5-Acetyl-4-indanol involves the condensation of 2-formyl-cyclopentanone with acetone in the presence of a base.
Ethyl Cyclopentylidene Acetate Method: Another method uses ethyl cyclopentylidene acetate as the starting material.
Industrial Production Methods:
Indan-5-sulfonic Acid Method: This method involves the fusion of indan-5-sulfonic acid potassium salt, followed by diazotization of 5-amino-indan and subsequent evaporation of the diazonium salt.
Oxidation and Hydrolysis: Another industrial method involves the oxidation of indan followed by hydrolysis to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Acetyl-4-indanol can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where the acetyl or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidized Products: Oxidation can yield products like 5-carboxy-4-indanol.
Reduced Products: Reduction can produce compounds like 5-ethyl-4-indanol.
Substituted Products: Substitution reactions can yield various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 5-Acetyl-4-indanol is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: It is used in studies related to enzyme inhibition and protein binding.
Medicine:
Drug Development: this compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Agrochemicals: It is used in the formulation of agrochemicals for pest control.
Materials Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: 5-Acetyl-4-indanol inhibits specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as growth and differentiation.
Comparación Con Compuestos Similares
5-Indanol: Similar to 5-Acetyl-4-indanol but lacks the acetyl group.
4-Hydroxyindane: Similar structure but without the acetyl group at the 5-position.
5-Methyl-4-indanol: Similar structure with a methyl group instead of an acetyl group at the 5-position.
Uniqueness:
Functional Groups: The presence of both acetyl and hydroxyl groups in this compound makes it unique compared to its analogs.
Biological Activity:
Propiedades
IUPAC Name |
1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7(12)9-6-5-8-3-2-4-10(8)11(9)13/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOCMAAVURAHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241478 | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28179-02-4 | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



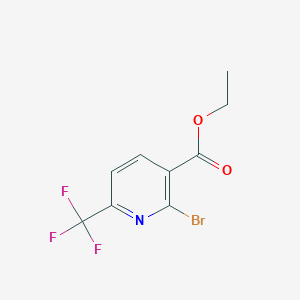
![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)

![3,9-Dioxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3121205.png)

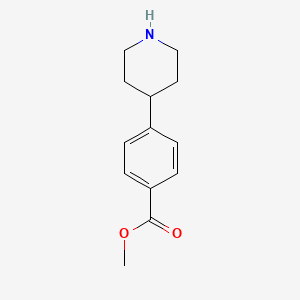


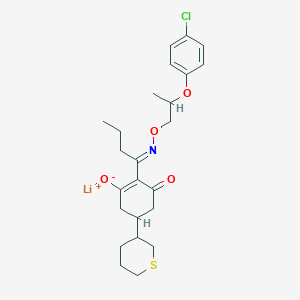

![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)
